Nitrarine 2HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

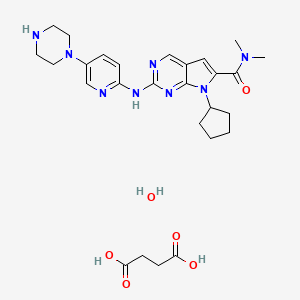

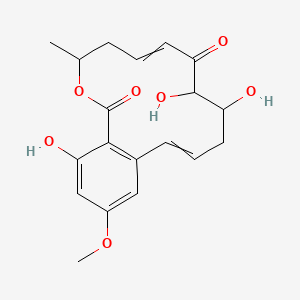

Nitrarine 2HCl is a compound with the molecular formula C20H27Cl2N3 and a molecular weight of 380.35 . It appears as a solid powder . It is known to be a hypotensive, spasmolytic, coronary dilator, and sedative in experimental arrhythmias . It is soluble in water, methanol, and ethanol .

Synthesis Analysis

The synthesis of Nitrarine involves dehydrogenation of the alkaloid nitrarine with selenium . This process results in spontaneous cyclizations to the racemic alkaloid skeleton once the reactive precursor, containing an imine and an enamine functionality, is treated with acid .Molecular Structure Analysis

The structure of Nitrarine has been established through a study of its chemical and physical properties, as well as from the results of x-ray structural analysis . The InChI Key for Nitrarine 2HCl is AJFJKGLXKPEJMU-DEPWHFIBSA-N .Physical And Chemical Properties Analysis

Nitrarine 2HCl is a solid powder . It has a melting point of 265-266 °C . It is soluble in water, methanol, and ethanol .Aplicaciones Científicas De Investigación

Tetrandrine, a bis-benzylisoquinoline alkaloid like Nitrarine 2HCl, has been studied for its cardiovascular effects, particularly its antihypertensive action due to vasodilatory properties. It inhibits vascular contraction induced by various agents and affects calcium channels in cardiac and other cells (Kwan & Achike, 2002).

Tetrandrine also exhibits properties relevant to the treatment of circulatory disorders and inflammatory diseases. It interacts with alpha-adrenergic and muscarinic receptors and has shown effects on tissue structures, including heart remodeling and inhibition of angiogenesis (Kwan & Achike, 2002).

In the context of pharmacogenetics, various groups are researching drugs used to treat specific medical disorders, which could potentially include compounds like Nitrarine 2HCl. These efforts aim to correlate drug response with genetic variation, potentially impacting the application of such alkaloids (Giacomini et al., 2007).

The study of the spontaneous formation of complex polycyclic alkaloids like nitrarine under non-enzymic conditions provides insight into the metabolic pathways within certain plant genera, possibly guiding the synthesis and application of similar compounds in scientific research (Gravel et al., 2013).

The structure and properties of nitrarine have been investigated, which is crucial for understanding its potential applications in various fields, including medicine and pharmacology (Nasirov et al., 1975).

Research on endocrine-disrupting chemicals, which interfere with hormone biosynthesis and metabolism, might be relevant if Nitrarine 2HCl exhibits similar properties. This research is essential for assessing the public health impact of such compounds (Diamanti-Kandarakis et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJKGLXKPEJMU-DEPWHFIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]3CC[C@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrarine 2HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

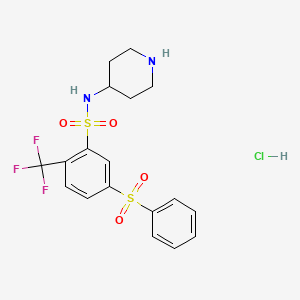

![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)

![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)